Retinamide

Descripción general

Descripción

Retinamide, also known as N-(4-hydroxyphenyl)this compound, is a synthetic derivative of retinoic acid. It is a member of the retinoid family, which includes compounds related to vitamin A. This compound has been extensively studied for its potential therapeutic applications, particularly in cancer prevention and treatment. It exhibits unique properties that make it a promising candidate for various medical and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Retinamide can be synthesized through several methods. One common approach involves the acylation of retinoic acid with an appropriate amine. For example, retinoic acid can be reacted with 4-hydroxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound . Another method involves the use of retinoyl fluoride, which reacts with the desired amine in the presence of a base like sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective procedures. A one-step, low-cost, operator-friendly, and scalable procedure has been developed to synthesize highly pure N-(4-ethoxyphenyl)-retinamide without the need for extensive purification work-up . This method ensures high yield and purity, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Retinamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can yield hydroxy derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various hydroxy, alkoxy, and acyl derivatives of this compound, which can exhibit different biological activities.

Aplicaciones Científicas De Investigación

Cancer Treatment

Mechanism of Action:

Retinamide compounds, especially 4-HPR, are known to induce growth arrest and apoptosis in various cancer cell lines. They exert their effects primarily through the activation of retinoic acid receptors (RARs) which play a crucial role in regulating gene expression related to cell proliferation and differentiation.

Clinical Applications:

- Breast Cancer: 4-HPR has been investigated for its potential to prevent the recurrence of breast cancer. Clinical trials have shown that it can significantly reduce the risk of contralateral breast cancer in patients who have undergone treatment for unilateral breast cancer .

- Prostate Cancer: Similar to its application in breast cancer, this compound has been studied as a therapeutic agent in prostate cancer, demonstrating efficacy in inhibiting tumor growth and promoting apoptosis .

- Other Cancers: Research indicates that 4-HPR is effective against various cancers including bladder, cervix, lung, and skin cancers. Ongoing clinical chemoprevention trials are evaluating its effectiveness across these indications .

Case Studies:

- A study involving the administration of 4-HPR showed significant tumor reduction in mouse models of breast and prostate cancers. The compound was administered at doses correlating with plasma concentrations that demonstrated antitumor activity .

Antiviral Activity

Mechanism:

Recent studies have highlighted the antiviral properties of 4-HPR against flaviviruses such as Dengue Virus (DENV) and Zika Virus (ZIKV). The compound inhibits viral replication by targeting specific viral proteins involved in the infection process.

Research Findings:

- In vitro studies demonstrated that 4-HPR effectively inhibits DENV strains with an EC50 value around 1 μM. In vivo testing on mouse models showed a protective effect with approximately 70% survival rate against severe DENV infection after treatment with 20 mg/kg of 4-HPR twice daily .

- The compound also exhibited promising results against West Nile Virus (WNV) and Yellow Fever Virus (YFV), indicating its broad-spectrum antiviral potential .

Pharmacokinetics and Formulation Development

Pharmacokinetic Studies:

Research into the pharmacokinetics of 4-HPR indicates that it has a favorable absorption profile, although challenges remain regarding its bioavailability. Studies have shown that the compound is distributed across various tissues with higher concentrations found in the liver and urinary bladder .

Formulation Innovations:

To enhance the bioavailability of 4-HPR, researchers have developed self-emulsifying lipid-based formulations. These formulations aim to improve solubility and absorption rates, making it more effective for clinical applications .

Immune Modulation

Role in Immunology:

this compound compounds have been shown to influence immune cell behavior through RAR activation. Specifically, they promote lymphocyte adhesion via a novel mechanism independent of integrin function, which could have implications for immunotherapy strategies .

Summary Table of Applications

| Application Area | Compound | Mechanism | Status/Findings |

|---|---|---|---|

| Cancer Treatment | N-(4-hydroxyphenyl)this compound (4-HPR) | Induces apoptosis via RAR activation | Effective in breast and prostate cancer; ongoing trials |

| Antiviral Activity | 4-HPR | Inhibits viral protein binding | Effective against DENV, ZIKV; protective in mouse models |

| Pharmacokinetics | 4-HPR | Tissue distribution profiling | High tissue concentration; formulation improvements ongoing |

| Immune Modulation | This compound | Enhances lymphocyte adhesion | Novel mechanism identified; potential for immunotherapy |

Mecanismo De Acción

Retinamide exerts its effects through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It selectively accumulates in certain tissues, such as breast tissue, and induces apoptosis in cancer cells by increasing the levels of reactive oxygen species and ceramide . This compound also modulates gene expression by binding to retinoic acid receptors, which regulate cell growth and differentiation.

Comparación Con Compuestos Similares

Retinamide is compared with other retinoids such as all-trans-retinoic acid, 13-cis-retinoic acid, and fenretinide. While all-trans-retinoic acid and 13-cis-retinoic acid are primarily used for their differentiation-inducing properties, this compound is unique in its ability to induce apoptosis in both estrogen receptor-positive and estrogen receptor-negative cancer cell lines . Fenretinide, another retinoid, shares similar properties with this compound but has a different toxicity profile and mechanism of action .

Similar Compounds

- All-trans-retinoic acid

- 13-cis-retinoic acid

- Fenretinide

- Polyethoxylated this compound

This compound’s unique combination of properties makes it a valuable compound for various scientific and medical applications, distinguishing it from other retinoids.

Actividad Biológica

Retinamide, particularly N-(4-hydroxyphenyl)this compound (4-HPR), is a synthetic derivative of retinoic acid that has garnered significant attention for its biological activities, especially in cancer therapy and prevention. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Overview of this compound

This compound is primarily known for its role as a chemopreventive agent. Unlike all-trans retinoic acid (ATRA), which primarily acts through retinoic acid receptors (RARs), 4-HPR exhibits unique biological effects that are independent of these classical pathways. This distinction is crucial for understanding its potential in treating retinoid-resistant cancers.

Research indicates that 4-HPR mediates its effects through several mechanisms:

- Apoptosis Induction : 4-HPR has been shown to induce apoptosis in various cancer cell lines, including breast and neuroblastoma cells. It generates DNA fragmentation leading to cell death, particularly in retinoid-resistant cell lines .

- Inhibition of Proliferation : Studies demonstrate that 4-HPR is a potent antiproliferative agent, more effective than ATRA against certain cancer types. For instance, it inhibited the growth of human breast carcinoma cells that were otherwise resistant to retinoids .

- Ceramide Pathway Modulation : 4-HPR has been linked to increased ceramide levels, which play a role in apoptosis and cell signaling. This modulation contributes to its cytotoxicity against neuroblastoma cells .

Efficacy in Cancer Models

The efficacy of 4-HPR has been evaluated in numerous preclinical studies:

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Maurer et al. (2000) | Neuroblastoma | 1.67 | Induces apoptosis via ceramide increase |

| Sheikh et al. (1995) | Breast Carcinoma | <1.0 | Apoptosis independent of RAR activation |

| Reynolds et al. (2000) | Solid Tumors | 2.5 | Synergistic effect with ceramide modulators |

Case Studies

- Breast Cancer : In clinical trials, 4-HPR has shown promise as a chemopreventive agent for breast cancer, particularly in patients with a history of the disease. The compound's ability to induce apoptosis in both ER-positive and ER-negative cell lines highlights its broad applicability .

- Neuroblastoma : A study indicated that neuroblastoma cell lines exhibited high sensitivity to 4-HPR, with significant induction of apoptosis through ceramide pathways. This finding suggests potential for using 4-HPR in treating high-risk neuroblastoma patients .

- Lymphocyte Adhesion : Research has demonstrated that this compound can influence immune responses by enhancing lymphocyte adhesion through RAR activation, indicating its potential role in immunotherapy .

Propiedades

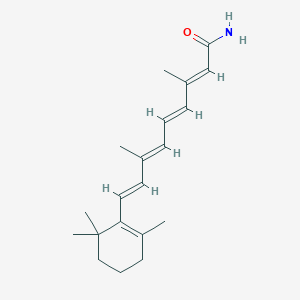

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H2,21,22)/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXWXMZVAHSICO-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318373 | |

| Record name | Retinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20638-84-0 | |

| Record name | Retinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20638-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020638840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQC43T81DZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.